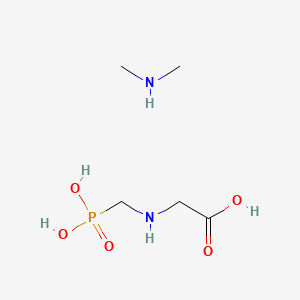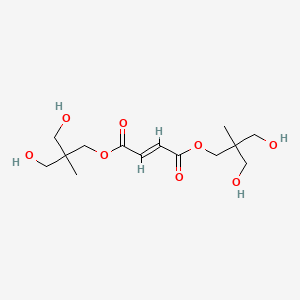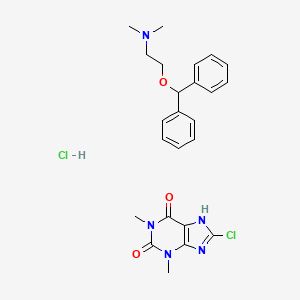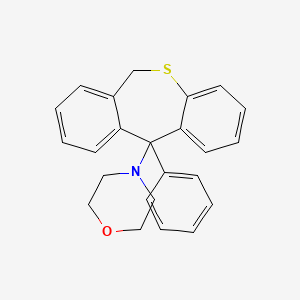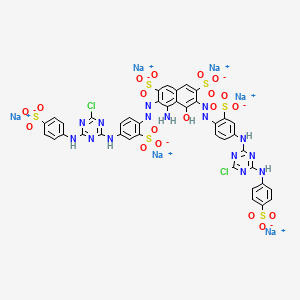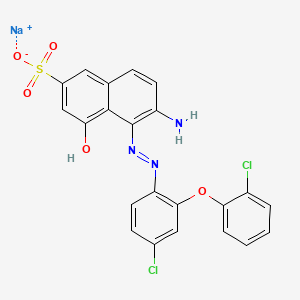
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((4-chlorophenyl)methyl)-5,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((4-chlorophenyl)methyl)-5,6-dimethyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. The unique structure of this compound, which includes a thieno-pyrimidine core, contributes to its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((4-chlorophenyl)methyl)-5,6-dimethyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, which can be used to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno-pyrimidine core is known to bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.
Comparaison Avec Des Composés Similaires
- Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives with different substituents.
- Pyrimidine-based compounds with similar biological activities.
Uniqueness: The uniqueness of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((4-chlorophenyl)methyl)-5,6-dimethyl- lies in its specific substituents, which confer distinct biological properties. The combination of the butyl, chlorophenyl, and dimethyl groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug development.
Propriétés
Numéro CAS |
203808-38-2 |
|---|---|
Formule moléculaire |
C19H21ClN2O2S |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
3-butyl-1-[(4-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H21ClN2O2S/c1-4-5-10-21-17(23)16-12(2)13(3)25-18(16)22(19(21)24)11-14-6-8-15(20)9-7-14/h6-9H,4-5,10-11H2,1-3H3 |
Clé InChI |
CCJZKHISDYTVJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)C2=C(N(C1=O)CC3=CC=C(C=C3)Cl)SC(=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






